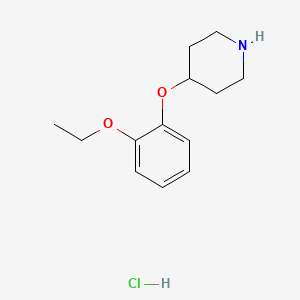

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine

Overview

Description

The compound “2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine” seems to be a derivative of 2,3-Dimethoxybenzoyl chloride . The 2,3-Dimethoxybenzoyl chloride has a molecular weight of 200.62 .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxybenzoyl chloride, a related compound, has a molecular formula of C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da .

Chemical Reactions Analysis

The synthesis of 2,3-Dimethoxybenzamides involved the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives . This reaction was facilitated by using TEA as a base and THF as a solvent .

Scientific Research Applications

Antioxidant Activity

Compounds derived from 2,3-dimethoxybenzoic acid, such as 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine, have been studied for their antioxidant properties. These compounds exhibit significant total antioxidant capacity , free radical scavenging activity , and metal chelating activity . This makes them valuable in research aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cancers .

Antibacterial and Antimicrobial Applications

The antibacterial activity of benzamide derivatives synthesized from 2,3-dimethoxybenzoic acid has been documented. These compounds have shown effectiveness against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory and Analgesic Research

Benzamides, including those derived from 2,3-dimethoxybenzoic acid, have been recognized for their anti-inflammatory and analgesic effects. This positions them as candidates for the development of new pain relief medications and anti-inflammatory drugs, which could be less addictive and have fewer side effects than current options .

Cancer Treatment Research

Some benzamide compounds have shown promise in cancer treatment research due to their ability to inhibit tumor growth and proliferation. The study of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine in this context could lead to the discovery of novel chemotherapeutic agents .

Industrial Applications

Beyond medical applications, benzamide derivatives are also used in various industrial sectors. They serve as intermediates in the synthesis of plastics, rubber, and other materials. Research into the unique properties of 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine could enhance the production processes or the quality of the final products .

Drug Discovery and Development

The structural versatility of benzamides makes them integral in drug discovery and development. As a research chemical, 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine could be pivotal in synthesizing new compounds with potential therapeutic benefits, paving the way for future pharmaceutical advancements .

Safety and Hazards

properties

IUPAC Name |

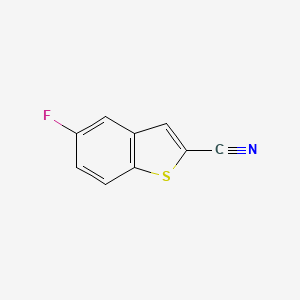

(2,3-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-12-8-4-6-10(15(12)20-3)14(17)11-7-5-9-13(16-11)19-2/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUCRVKVQXBLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)

![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)